molecular formula C18H27N3O3 B2413688 Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate CAS No. 1209855-75-3

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate

Cat. No.: B2413688
CAS No.: 1209855-75-3
M. Wt: 333.432
InChI Key: MERSBBITJCRLDZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the phenyl group attached to the piperazine ring enhances its potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Alkylation: The next step involves the alkylation of the piperazine intermediate with an appropriate alkyl halide, such as ethyl bromoacetate, to introduce the ethyl ester group.

    Amidation: The final step is the amidation reaction, where the alkylated piperazine is reacted with an appropriate amine, such as butanoic acid, under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that allow for selective binding to certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-24-18(23)9-8-17(22)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERSBBITJCRLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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